molecular formula C19H17FN2O3S2 B2740550 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895470-32-3

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B2740550
CAS RN: 895470-32-3
M. Wt: 404.47
InChI Key: OTKCULKBRGAHQO-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic compound with a complex structure. It belongs to the class of indole derivatives, which have shown diverse biological activities . The indole scaffold is an important heterocyclic system found in various synthetic drug molecules and natural products .

Scientific Research Applications

Antitumor Activity

Research on sulfonamide derivatives, including structures similar to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, has shown promising antitumor activities. For instance, certain sulfonamide compounds have been found effective against breast and colon cancer cell lines due to their cytotoxic activities (Ghorab et al., 2015). Furthermore, derivatives incorporating thiazole and other heterocyclic moieties were synthesized and exhibited reasonable anticancer activity against a variety of cancer types, including melanoma (Duran & Demirayak, 2012).

Antimicrobial Evaluation

Compounds bearing a sulfamoyl moiety, akin to the structure of interest, have been synthesized and evaluated for their antimicrobial properties. Notable among these are thiazole, pyridone, and pyrazole derivatives, which demonstrated promising results against both bacterial and fungal strains (Darwish et al., 2014). These findings highlight the potential of such compounds in addressing antimicrobial resistance.

Pharmacological Potentials

The exploration of sulfonamide compounds extends into various pharmacological areas, including their role as enzyme inhibitors and receptor antagonists. For instance, specific derivatives have been identified as potent inhibitors of kidney-type glutaminase (GLS), highlighting their potential in cancer therapy by targeting glutamine metabolism (Shukla et al., 2012). Additionally, analogs of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide have been investigated for their selective antagonistic effects on endothelin receptors, which could be beneficial in treating cardiovascular diseases (Humphreys et al., 2003).

properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c1-12-3-4-14(9-13(12)2)17-10-26-19(21-17)22-18(23)11-27(24,25)16-7-5-15(20)6-8-16/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKCULKBRGAHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

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